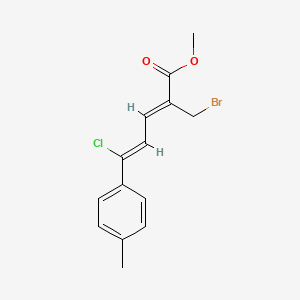
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate is an organic compound that belongs to the class of penta-2,4-dienoates This compound features a bromomethyl group, a chloro group, and a 4-methylphenyl group attached to a penta-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the penta-2,4-dienoate backbone: This can be achieved through a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the conjugated diene system.
Introduction of the bromomethyl group: This step might involve the bromination of a methyl group using reagents like N-bromosuccinimide (NBS) under radical conditions.
Chlorination and phenylation: The chloro and 4-methylphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating agents and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Addition reactions: The conjugated diene system can participate in addition reactions, such as Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound might find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate would depend on its specific interactions with molecular targets. For example:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: It could influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate: Similar structure but lacks the 4-methyl group on the phenyl ring.
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate is unique due to the presence of the bromomethyl, chloro, and 4-methylphenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
1242316-99-9 |
|---|---|
Molecular Formula |
C14H14BrClO2 |
Molecular Weight |
329.61 g/mol |
IUPAC Name |
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H14BrClO2/c1-10-3-5-11(6-4-10)13(16)8-7-12(9-15)14(17)18-2/h3-8H,9H2,1-2H3/b12-7+,13-8- |
InChI Key |
FASDOOAKUWKZDA-GUFPOKFQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C=C(\CBr)/C(=O)OC)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=C(CBr)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















